molecular formula C9H9IO2 B589397 Ethyl 3-Iodobenzoate-13C6 CAS No. 1329494-84-9

Ethyl 3-Iodobenzoate-13C6

Cat. No. B589397
CAS RN: 1329494-84-9
M. Wt: 282.028
InChI Key: POGCXCWRMMXDAQ-LSYAIDEBSA-N
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Description

Ethyl 3-Iodobenzoate-13C6 is a halogenated aromatic ester . It has a molecular formula of C313C6H9IO2 and a molecular weight of 282.03 . It is used in proteomics research .


Synthesis Analysis

Ethyl 3-Iodobenzoate-13C6 can be synthesized by reacting i-PrMgBr in THF, followed by reaction with ZnBr2 . This reaction affords arylzinc bromide .


Molecular Structure Analysis

The molecular structure of Ethyl 3-Iodobenzoate-13C6 consists of an ethyl ester group attached to a 3-iodobenzoate . The InChI string is InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

Ethyl 3-Iodobenzoate-13C6 can react with i-PrMgBr in THF to afford arylzinc bromide . This is a key step in its synthesis .


Physical And Chemical Properties Analysis

Ethyl 3-Iodobenzoate-13C6 is a liquid at 20°C . It has a refractive index of 1.58 and a specific gravity of 1.66 at 20/20 . Its boiling point is 161°C at 38mmHg .

Scientific Research Applications

Spectroscopic Studies and Characterization

  • Spectroscopic Analysis and Structural Elucidation : The detailed structure and spectroscopic parameters of complex molecules, including those related to Ethyl 3-Iodobenzoate-13C6, can be elucidated using advanced techniques such as 13C NMR, X-ray crystallography, and DFT calculations. These methods provide insights into the chemical shifts, molecular geometry, and electronic properties, aiding in the understanding of molecular interactions and stability (Radula-Janik et al., 2015).

Synthetic Chemistry Applications

  • Synthesis of Heterocycles : Ethyl 3-Iodobenzoate-13C6 serves as a precursor in the synthesis of a variety of heterocyclic compounds. For example, reactions involving palladium/carbon-mediated coupling with terminal alkynes have been explored to form isocoumarins, showcasing the compound's versatility in organic synthesis (Subramanian et al., 2005).
  • N-Heterocyclic Carbene Complexes : Research into the formation and application of N-heterocyclic carbene (NHC) complexes highlights their role in increasing ion diffusivity in certain ionic liquids, which has implications for catalysis and material science. Such studies demonstrate the compound's utility in the development of novel catalysts and materials (Filippov et al., 2019).

Mechanistic Insights and Reaction Pathways

  • Understanding Reaction Mechanisms : Ethyl 3-Iodobenzoate-13C6 contributes to the study of reaction mechanisms, such as iodocyclization processes, which are crucial for the synthesis of complex organic molecules. These insights can lead to the development of more efficient synthetic routes for pharmaceuticals and agrochemicals (Okitsu et al., 2008).

Environmental and Degradation Studies

  • Photodegradation Studies : Research on the photodegradation of contaminants, including those related to Ethyl 3-Iodobenzoate-13C6, provides valuable information on environmental degradation pathways and the effectiveness of treatment methods for the removal of hazardous compounds from water and soil (Gmurek et al., 2015).

Safety And Hazards

Ethyl 3-Iodobenzoate-13C6 is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include wearing protective gloves, eye protection, and face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-Iodobenzoate-13C6 involves the conversion of 3-Iodobenzoic acid to Ethyl 3-Iodobenzoate-13C6 through the esterification reaction with ethanol and catalytic amount of sulfuric acid. The 13C6 labeled carbon atom is introduced during the esterification reaction by using 13C6 labeled ethanol as a starting material.", "Starting Materials": ["3-Iodobenzoic acid", "Ethanol-13C6", "Sulfuric acid"], "Reaction": [ "Add 3-Iodobenzoic acid (1.0 eq) and ethanol-13C6 (3.0 eq) in a round bottom flask", "Add catalytic amount of sulfuric acid to the reaction mixture", "Heat the reaction mixture under reflux for 6 hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the crude product by column chromatography using hexane/ethyl acetate as eluent" ] }

CAS RN

1329494-84-9

Product Name

Ethyl 3-Iodobenzoate-13C6

Molecular Formula

C9H9IO2

Molecular Weight

282.028

IUPAC Name

ethyl 3-iodobenzoate

InChI

InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1

InChI Key

POGCXCWRMMXDAQ-LSYAIDEBSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)I

synonyms

3-Iodobenzoic Acid-13C6 Ethyl Ester;  3-(Ethoxycarbonyl)iodobenzene-13C6;  3-(Ethoxycarbonyl)phenyl-13C6 Iodide;  3-Iodobenzoic Acid-13C6 Ethyl Ester;  Ethyl 3-Iodobenzoate-13C6;  Ethyl m-Iodobenzoate-13C6; 

Origin of Product

United States

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